2-Bromo-1-ethynyl-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

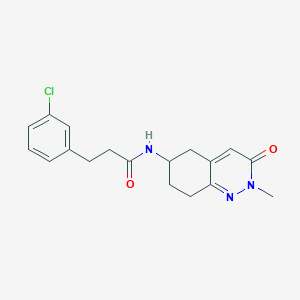

2-Bromo-1-ethynyl-4-methylbenzene is a chemical compound with the molecular formula C9H7Br . It is stored under nitrogen at a temperature of 4°C .

Physical And Chemical Properties Analysis

The physical form of 2-Bromo-1-ethynyl-4-methylbenzene is a powder . It has a molecular weight of 195.06 . More detailed physical and chemical properties were not found in the retrieved sources .Scientific Research Applications

Thermochemistry of Halogen-Substituted Methylbenzenes

Research on halogen-substituted methylbenzenes, including various bromo- and iodo-substituted compounds, provides insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are essential for understanding the thermochemical properties of such compounds, which can be useful in various scientific applications (Verevkin et al., 2015).

Sonication in Multi-Site Phase-Transfer Catalysis

The use of sonication in the reaction of bromo-substituted methylbenzenes, specifically 4-bromo-1-methylbenzene, with sodium sulfide under multi-site phase-transfer catalysis conditions significantly enhances the reaction rate. This finding indicates the potential of combining sonication with catalytic processes for efficient chemical synthesis (Abimannan et al., 2015).

Synthesis of Ethynylated and Asymmetric Diethynylated Benzene Derivatives

The synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings demonstrates the versatility of 1-bromo-4-ethynylbenzene in producing valuable organic compounds. These processes highlight the application of bromo-substituted compounds in complex organic syntheses (Hassaneen et al., 2015).

Liquid-Phase Oxidation of Methylbenzenes

Research on the liquid-phase oxidation of methylbenzenes, using a cobalt-copper-bromide system, reveals the production of various oxidation products. This study provides valuable information for the chemical industry, particularly in the oxidation processes involving bromo-substituted compounds (Okada & Kamiya, 1981).

Convenient Preparation of Di- and Tri-Ethynylbenzenes

The efficient cleavage of 2-Hydroxy-2-methylbut-3-yn-4-ylbenzenes, derived from bromobenzenes, showcases a convenient method for producing volatile ethynylbenzenes. This process is important for the preparation of compounds used in various scientific applications (Macbride & Wade, 1996).

Safety and Hazards

2-Bromo-1-ethynyl-4-methylbenzene has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety and handling information .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Bromo-1-ethynyl-4-methylbenzene were not found in the retrieved sources .

properties

IUPAC Name |

2-bromo-1-ethynyl-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKTOOBVQXNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate](/img/structure/B2991474.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2991475.png)

![1-(Cyclopropylcarbonyl)-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3,3-dimethylindoline](/img/structure/B2991487.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)

![2-[3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2991490.png)